3-mercapto-1H-indole-2-carboxylic acid
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Overview
Description
3-Mercapto-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to the indole ring, making it a versatile molecule in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . After forming the indole core, the mercapto group can be introduced via nucleophilic substitution reactions, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
3-Mercapto-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-mercapto-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The indole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-indole-2-carboxylic acid
- 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
- 1-Methylindole-3-carboxaldehyde
Uniqueness
3-Mercapto-1H-indole-2-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which provide distinct reactivity and biological activity compared to other indole derivatives. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-sulfanyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)7-8(13)5-3-1-2-4-6(5)10-7/h1-4,10,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSRMTYFZGSCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494097 |
Source
|
Record name | 3-Sulfanyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-04-4 |
Source
|
Record name | 3-Sulfanyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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